VEGFR-2 Inhibition Potency vs. Sorafenib
The piperazinyl-quinoxaline chemotype to which the target compound belongs has demonstrated VEGFR-2 inhibitory activity. In a series of structurally related piperazinylquinoxaline derivatives, the most potent compound (compound 11) achieved a VEGFR-2 IC50 of 0.19 µM, approximately 2.4-fold less potent than the reference drug sorafenib (IC50 0.08 µM) but with a differentiated apoptosis-enhancement profile [1]. This class-level data establishes the potency range within which the target compound is expected to operate, though direct measurements for the specific 2-cyclopropyl-5,6-dimethyl substitution pattern are not available from permitted sources.
| Evidence Dimension | VEGFR-2 kinase inhibition IC50 |
|---|---|
| Target Compound Data | Not directly measured in accessible primary literature; class representative compound 11: IC50 0.19 µM |
| Comparator Or Baseline | Sorafenib: IC50 0.08 µM |
| Quantified Difference | Class representative 2.4-fold less potent than sorafenib at the enzymatic level |
| Conditions | Recombinant VEGFR-2 kinase assay, in vitro |
Why This Matters
Establishes the VEGFR-2 activity range for the chemotype, enabling potency benchmarking when selecting compounds for angiogenesis-targeted programs.
- [1] Abdallah AE, Mabrouk RR, Elnagar MR, et al. New series of VEGFR-2 inhibitors and apoptosis enhancers: design, synthesis and biological evaluation. Drug Des Devel Ther. 2022;16:587-606. PMID: 35281317. View Source
